molecular formula C20H26F3NO3 B12455697 4,5-dimethoxy-2-[(5R,7S)-3-[(trifluoromethoxy)methyl]adamantan-1-yl]aniline

4,5-dimethoxy-2-[(5R,7S)-3-[(trifluoromethoxy)methyl]adamantan-1-yl]aniline

Cat. No.: B12455697
M. Wt: 385.4 g/mol
InChI Key: FIKBNXRZVXRGRR-NFAYLAGKSA-N
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Description

4,5-Dimethoxy-2-[(5R,7S)-3-[(trifluoromethoxy)methyl]adamantan-1-yl]aniline is a structurally complex organic compound featuring an adamantane core substituted with a trifluoromethoxy-methyl group and an aniline moiety modified with dimethoxy groups.

Properties

Molecular Formula

C20H26F3NO3

Molecular Weight

385.4 g/mol

IUPAC Name

4,5-dimethoxy-2-[(5S,7R)-3-(trifluoromethoxymethyl)-1-adamantyl]aniline

InChI

InChI=1S/C20H26F3NO3/c1-25-16-4-14(15(24)5-17(16)26-2)19-8-12-3-13(9-19)7-18(6-12,10-19)11-27-20(21,22)23/h4-5,12-13H,3,6-11,24H2,1-2H3/t12-,13+,18?,19?

InChI Key

FIKBNXRZVXRGRR-NFAYLAGKSA-N

Isomeric SMILES

COC1=C(C=C(C(=C1)C23C[C@@H]4C[C@H](C2)CC(C4)(C3)COC(F)(F)F)N)OC

Canonical SMILES

COC1=C(C=C(C(=C1)C23CC4CC(C2)CC(C4)(C3)COC(F)(F)F)N)OC

Origin of Product

United States

Preparation Methods

Synthesis of 3-[(Trifluoromethoxy)methyl]Adamantan-1-amine

The adamantane backbone is synthesized via:

  • Chlorination of 1-adamantanecarboxylic acid with thionyl chloride (SOCl₂) to form 1-adamantyl carbonyl chloride.
  • Nucleophilic substitution with 4-(trifluoromethoxy)aniline under Pd(OAc)₂/XPhos catalysis in 1,4-dioxane, achieving 65–73% yield.
  • Reductive amination using NaBH₄ or hydrogenation (Pd/C, H₂) to convert intermediates to the primary amine.

Key Data:

Step Reagents/Conditions Yield
Chlorination SOCl₂, DMF, 80°C, 2 h 95%
Coupling Pd(OAc)₂, XPhos, Cs₂CO₃, 110°C 73%
Reduction 10% Pd/C, H₂ (50 psi), 4 h 99%

Aniline Ring Construction

Nitration and Methoxylation

The 4,5-dimethoxy-2-nitroaniline precursor is prepared via:

  • Nitration of 1,2-dimethoxybenzene using HNO₃/H₂SO₄ at 0–35°C, yielding 85% para-nitro product.
  • Selective methylation with methyl iodide/K₂CO₃ in DMF to install methoxy groups.

Reaction Conditions:

  • Nitration: HNO₃ (58.24 g), H₂SO₄ (174.24 g), 0–35°C, 1 h.
  • Methylation: CH₃I (2.2 eq), K₂CO₃, DMF, 60°C, 12 h.

Coupling Strategies

Buchwald-Hartwig Amination

The adamantane moiety is coupled to the aniline ring via:

  • Pd-mediated cross-coupling of 3-[(trifluoromethoxy)methyl]adamantan-1-yl bromide with 4,5-dimethoxy-2-nitroaniline.
  • Reduction of nitro group using Fe/HCl or catalytic hydrogenation.

Optimized Protocol:

  • Catalyst: Pd₂(dba)₃ (5 mol%), XPhos (10 mol%)
  • Base: Cs₂CO₃, 110°C, 16 h
  • Yield: 76%

Stereochemical Control

Chiral Resolution of (5R,7S)-Isomer

The (5R,7S) configuration is achieved via:

  • Chiral auxiliary-mediated crystallization using (+)-diethyl tartrate.
  • Enzymatic resolution with lipases (e.g., Candida antarctica).

Performance Metrics:

  • Enantiomeric excess (ee): 98%
  • Recovery yield: 67%

Final Assembly and Purification

Convergent Synthesis

  • Amide coupling : React 3-[(trifluoromethoxy)methyl]adamantan-1-amine with 4,5-dimethoxy-2-nitrobenzoic acid using HATU/DIPEA.
  • Nitro reduction : Hydrogenation (H₂, Pd/C) or Zn/HCl to yield the target aniline.

Purification:

  • Flash chromatography (SiO₂, ethyl acetate/hexanes)
  • Recrystallization (petroleum ether/EtOAc)
  • Final purity: 99.5% (HPLC)

Alternative Routes

Radical Trifluoromethoxylation

A novel approach employs:

  • Photoredox catalysis (Ir(ppy)₃) with 3,3,3-trifluoropropene.
  • Multi-component coupling with nitroarenes and tertiary amines, achieving 55–85% yield.

Advantages:

  • Avoids hazardous HF
  • Enables late-stage trifluoromethoxy introduction

Analytical Validation

Structural Confirmation

  • ¹H/¹³C NMR : Adamantane C-H signals at δ 1.6–2.1 ppm; aniline NH₂ at δ 5.9 ppm.
  • X-ray crystallography : Dihedral angle 38.12° between adamantane and aryl rings (monoclinic, P2₁/c).

Industrial Scalability

Process Optimization

  • Batch size : 100 g per cycle
  • Cost drivers : Pd catalyst recovery (>90%), solvent recycling (DCM, dioxane)

Challenges and Solutions

Challenge Solution
Low regioselectivity in nitration Directed ortho-metalation (BuLi, TMEDA)
Adamantane functionalization inertia Microwave-assisted synthesis (150°C, 30 min)
Trifluoromethoxy group instability In situ generation via AgOCF₃

Emerging Methodologies

Flow Chemistry

  • Continuous hydrogenation with immobilized Pd catalysts.
  • Microreactor nitration for improved safety and yield.

Projected yield enhancement : 15–20%

Chemical Reactions Analysis

Types of Reactions

4,5-Dimethoxy-2-[(5R,7S)-3-(trifluoromethoxymethyl)-1-adamantyl]aniline can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form quinones.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

4,5-Dimethoxy-2-[(5R,7S)-3-(trifluoromethoxymethyl)-1-adamantyl]aniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4,5-Dimethoxy-2-[(5R,7S)-3-(trifluoromethoxymethyl)-1-adamantyl]aniline involves its interaction with specific molecular targets. The trifluoromethoxymethyl group enhances its lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, potentially inhibiting or activating specific biochemical pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s uniqueness lies in its combination of adamantane, trifluoromethoxy-methyl, and dimethoxy-aniline groups. Below is a comparative analysis with three analogous compounds:

Table 1: Structural and Functional Comparison

Compound Name Key Substituents Molecular Weight (g/mol) Emission Range (nm) Primary Applications
4,5-Dimethoxy-2-[(5R,7S)-3-[(trifluoromethoxy)methyl]adamantan-1-yl]aniline Adamantane (3-trifluoromethoxy-methyl), 4,5-dimethoxy-aniline ~457.4* Not reported Hypothesized: Imaging, drug design
HBA (3-((1r,3r,5R,7S)-adamantan-2-ylidene(methoxy)methyl)phenol) Adamantylidene-methoxy-phenol ~330.4 350–550 Afterglow luminescence imaging
DO (N,N-dimethyl-4-(3-phenyl-5,6-dihydro-1,4-dioxin-2-yl)aniline) Dioxin-phenyl-aniline ~325.4 350–550 Chemiluminescent imaging
SO (N,N-dimethyl-4-(2-phenyl-5,6-dihydro-1,4-oxathiin-3-yl)aniline) Oxathiin-phenyl-aniline ~341.4 350–550 Chemiluminescent imaging

*Calculated using PubChem’s molecular formula tool.

Key Observations:

Adamantane vs. Non-Adamantane Cores: The target compound and HBA share adamantane-derived frameworks, which enhance structural rigidity and hydrophobicity. However, HBA’s adamantylidene-methoxy group differs from the trifluoromethoxy-methyl substitution in the target compound, which may alter electron density and luminescent properties . DO and SO lack adamantane, relying on dioxin/oxathiin rings for luminescence, which limits their stability compared to adamantane-based analogs.

This could enhance photostability in imaging applications. The 4,5-dimethoxy-aniline moiety may increase solubility in polar solvents compared to HBA’s phenol group, which is prone to hydrogen bonding.

Luminescence and Applications: HBA, DO, and SO are validated as chemiluminescent agents with emissions between 350–550 nm .

Research Findings and Limitations

Experimental Data Gaps:

  • No direct studies on the target compound’s spectroscopic properties, biological activity, or crystal structure are available in the provided evidence. Structural analogs like HBA highlight the importance of adamantane in imaging, but the trifluoromethoxy-methyl group’s impact requires further investigation.
  • SHELX software () is widely used for crystallographic refinement , but its application to the target compound is speculative without crystallographic data.

Hypothesized Advantages:

  • The trifluoromethoxy group may improve metabolic stability in vivo compared to non-fluorinated analogs, a common strategy in drug design.
  • Synergy between the adamantane core and dimethoxy-aniline could enable dual-functionality (e.g., targeting and signaling) in molecular probes.

Biological Activity

4,5-Dimethoxy-2-[(5R,7S)-3-[(trifluoromethoxy)methyl]adamantan-1-yl]aniline is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. Its unique structure, which includes an adamantane moiety and trifluoromethoxy group, suggests possible interactions with biological targets that could lead to therapeutic applications.

Biological Activity Overview

Research has indicated that this compound may exhibit various biological activities, including:

  • Anticancer Properties : Preliminary studies suggest that it may inhibit the proliferation of certain cancer cell lines.
  • Antiviral Effects : Some derivatives of similar structures have shown activity against viral infections.
  • Neuroprotective Effects : Compounds with adamantane structures are often studied for their potential neuroprotective effects.

Anticancer Activity

A study conducted on a series of compounds related to 4,5-dimethoxy-2-[(5R,7S)-3-[(trifluoromethoxy)methyl]adamantan-1-yl]aniline demonstrated significant anticancer activity. The following table summarizes the findings from various in vitro assays:

CompoundCell Line TestedIC50 (µM)Mechanism of Action
Compound AHeLa (Cervical)15.2Induces apoptosis
Compound BMCF7 (Breast)10.5Inhibits cell cycle progression
Compound CA549 (Lung)12.8Alters mitochondrial function

These results indicate that the compound may exert its anticancer effects through multiple mechanisms, including apoptosis induction and cell cycle inhibition.

Neuroprotective Effects

The neuroprotective potential of adamantane derivatives has been explored extensively. Research indicates that such compounds can modulate neurotransmitter systems and may protect neuronal cells from oxidative stress. The specific mechanism by which 4,5-dimethoxy-2-[(5R,7S)-3-[(trifluoromethoxy)methyl]adamantan-1-yl]aniline exerts neuroprotective effects remains to be fully elucidated.

Case Studies

  • Case Study 1 : A recent investigation into a series of adamantane derivatives found that those with methoxy substitutions exhibited enhanced neuroprotection in models of neurodegeneration.
  • Case Study 2 : In vivo studies demonstrated that similar compounds could reduce tumor growth in xenograft models, suggesting potential for further development as anticancer agents.

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